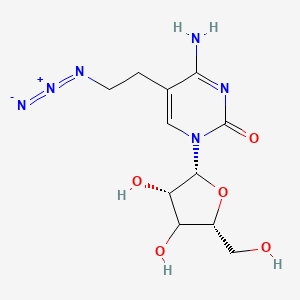

5-(2-Azidoethyl)cytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H16N6O5 |

|---|---|

Molecular Weight |

312.28 g/mol |

IUPAC Name |

4-amino-5-(2-azidoethyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H16N6O5/c12-9-5(1-2-14-16-13)3-17(11(21)15-9)10-8(20)7(19)6(4-18)22-10/h3,6-8,10,18-20H,1-2,4H2,(H2,12,15,21)/t6-,7?,8+,10-/m1/s1 |

InChI Key |

OADAJNNTZFXREZ-LCFZEIEZSA-N |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)CCN=[N+]=[N-] |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Cellular Uptake and Metabolism of 5-(2-Azidoethyl)cytidine in Mammalian Cells: A Technical Guide

Disclaimer: Direct experimental data on the cellular uptake and metabolism of 5-(2-Azidoethyl)cytidine in mammalian cells is limited in publicly available scientific literature. Therefore, this guide is based on the established principles of nucleoside analog metabolism, drawing parallels from well-studied related compounds such as 5-azacytidine (B1684299) and other 5-substituted cytidine (B196190) analogs. The experimental protocols provided are standard methods applicable to the study of novel nucleoside analogs.

Introduction

This compound is a modified nucleoside that holds potential for use in various biomedical research applications, including as a chemical probe for studying RNA synthesis and modification through click chemistry. Understanding its cellular uptake and metabolic fate is crucial for interpreting experimental results and for the development of any potential therapeutic applications. This technical guide provides an in-depth overview of the hypothesized mechanisms of cellular uptake and metabolism of this compound in mammalian cells, along with detailed experimental protocols for their investigation.

Hypothesized Cellular Uptake and Metabolism

Based on the behavior of other cytidine analogs, the cellular uptake and metabolism of this compound is likely to follow a multi-step process involving membrane transport, enzymatic phosphorylation, and potential incorporation into nucleic acids.

Cellular Uptake

The entry of this compound into mammalian cells is likely mediated by nucleoside transporters. The primary candidates are the human equilibrative nucleoside transporters (hENTs), which facilitate the transport of a wide range of natural nucleosides and their analogs across the cell membrane.

Metabolic Activation and Fate

Once inside the cell, this compound is expected to undergo metabolic activation through sequential phosphorylation by cellular kinases to its monophosphate, diphosphate, and ultimately triphosphate form. This process is critical for its biological activity. The key enzymes likely involved are uridine-cytidine kinase (UCK) and deoxycytidine kinase (dCK). The resulting this compound triphosphate can then be a substrate for RNA polymerases, leading to its incorporation into newly synthesized RNA. It is less likely to be incorporated into DNA unless the ribose is first reduced to a deoxyribose.

The azide (B81097) group introduces a bioorthogonal handle, allowing for the subsequent detection and analysis of RNA molecules containing this modification.

Quantitative Data from Related Cytidine Analogs

To provide a quantitative context, the following table summarizes data from studies on the well-characterized cytidine analog, 5-azacytidine. These values can serve as a benchmark for designing and interpreting experiments with this compound.

| Parameter | Cell Line | Value | Reference Compound |

| Cellular Uptake | |||

| Transport System | Various | Facilitated nucleoside transport system | 5-Azacytidine |

| Metabolism | |||

| Peak Intracellular Triphosphate Concentration | CEM/O | 110.3 ± 30.7 µM | 5,6-dihydro-5-azacytidine (B1221591) |

| Incorporation into RNA | CEM/O | 552.6 ± 7.8 pmol/10⁷ cells | 5,6-dihydro-5-azacytidine[1] |

| Incorporation into DNA | CEM/O | 64.55 ± 10.0 pmol/10⁷ cells | 5,6-dihydro-5-azacytidine[1] |

| Cytotoxicity (IC50) | |||

| 24-hour exposure | A(T1)C1-3 hamster fibrosarcoma | ~0.01 µg/ml | 5-aza-2'-deoxycytidine[2] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular uptake and metabolism of this compound.

Cell Culture and Treatment

-

Cell Lines: A panel of relevant mammalian cell lines (e.g., HeLa, A549, HEK293T) should be used.

-

Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells should be seeded at a predetermined density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound.

Cellular Uptake Assay

This protocol aims to determine the rate and mechanism of this compound uptake.

-

Cell Seeding: Seed cells in 24-well plates to reach 80-90% confluency on the day of the experiment.

-

Pre-incubation: Wash cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Uptake Initiation: Add transport buffer containing a known concentration of radiolabeled or fluorescently tagged this compound. To determine the involvement of specific transporters, parallel experiments can be performed in the presence of known nucleoside transporter inhibitors (e.g., dipyridamole (B1670753) for ENT1).

-

Uptake Termination: At various time points (e.g., 1, 5, 15, 30 minutes), rapidly wash the cells three times with ice-cold transport buffer to stop the uptake.

-

Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer. The amount of internalized compound can be quantified by scintillation counting (for radiolabeled compounds) or fluorescence measurement.

Analysis of Intracellular Metabolites by HPLC

This protocol is for the separation and quantification of this compound and its phosphorylated metabolites.

-

Cell Treatment and Harvesting: Treat cells with this compound for various durations. After incubation, wash the cells with ice-cold PBS and harvest them.

-

Metabolite Extraction: Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 60% methanol). Centrifuge to pellet cellular debris.

-

Sample Preparation: Dry the supernatant containing the metabolites under vacuum and reconstitute in the HPLC mobile phase.

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) in a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed to separate the different phosphorylated species.

-

Detection: UV detection at a wavelength where cytidine analogs absorb (around 240-270 nm).

-

-

Quantification: Compare the peak areas of the metabolites to a standard curve of known concentrations of this compound and its synthesized phosphorylated forms.

Analysis of RNA Incorporation via Click Chemistry

This protocol allows for the detection of this compound incorporated into newly synthesized RNA.

-

Cell Treatment: Incubate cells with this compound for a desired period to allow for its incorporation into RNA.

-

RNA Isolation: Isolate total RNA from the cells using a standard RNA extraction kit.

-

Click Reaction:

-

Prepare a reaction mixture containing the isolated RNA, a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA), and an alkyne-functionalized reporter molecule (e.g., a fluorescent alkyne or a biotin-alkyne).

-

Incubate the reaction mixture to allow the cycloaddition reaction between the azide group on the incorporated cytidine analog and the alkyne group of the reporter molecule.

-

-

Analysis:

-

Fluorescence Imaging: If a fluorescent alkyne was used, the labeled RNA can be visualized by gel electrophoresis followed by fluorescence scanning.

-

Biotin Pulldown: If a biotin-alkyne was used, the labeled RNA can be enriched using streptavidin-coated beads, followed by downstream analysis like RT-qPCR or sequencing.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized metabolic pathway of this compound and the general workflows for its analysis.

Caption: Hypothesized metabolic pathway of this compound.

Caption: Experimental workflow for studying this compound.

Conclusion

While direct experimental evidence is currently lacking, the cellular uptake and metabolism of this compound can be rationally investigated using the established methodologies outlined in this guide. The provided protocols for assessing cellular uptake, metabolic activation, and incorporation into RNA will be instrumental in characterizing the biological behavior of this promising chemical probe. The insights gained from such studies will be invaluable for its application in molecular biology and drug development. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.

References

The Enzymatic Incorporation of 5-(2-Azidoethyl)cytidine into Nascent RNA: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted labeling and subsequent analysis of nascent RNA transcripts are pivotal for elucidating the intricate dynamics of gene expression and regulation. The introduction of bioorthogonal functional groups into RNA molecules via enzymatic incorporation of modified nucleoside triphosphates provides a powerful tool for their visualization, capture, and functional characterization. This technical guide details the principles and methodologies for the enzymatic incorporation of 5-(2-Azidoethyl)cytidine (AEC) into nascent RNA. While direct experimental data for AEC is limited in the current scientific literature, this document extrapolates from the well-established use of analogous 5-substituted cytidine (B196190) and other modified pyrimidine (B1678525) analogs to provide a comprehensive framework for its application. The guide covers the enzymatic machinery, detailed experimental protocols for in vitro transcription, and downstream bioorthogonal conjugation via click chemistry. Quantitative data from closely related analogs are presented to offer performance benchmarks.

Introduction: The Power of Bioorthogonal RNA Labeling

Understanding the lifecycle of RNA, from its synthesis to its decay, is fundamental to molecular biology and drug discovery. Metabolic labeling of nascent RNA with modified nucleosides that contain bioorthogonal functional groups has emerged as a critical technique for studying RNA dynamics. These chemical handles, such as azides and alkynes, are inert to biological systems but can be specifically and efficiently reacted with exogenously supplied probes through "click chemistry".[1][2] This enables the attachment of fluorophores for imaging, biotin (B1667282) for affinity purification, or other moieties for functional studies.

The azide (B81097) group is a particularly attractive bioorthogonal handle due to its small size and high stability. This compound (AEC) is a cytidine analog that places an azide group at the C5 position of the pyrimidine ring via a flexible ethyl linker. This modification is positioned in the major groove of the RNA duplex, where it is less likely to interfere with Watson-Crick base pairing and recognition by RNA processing enzymes. This guide focuses on the enzymatic incorporation of AEC into nascent RNA, primarily through in vitro transcription with bacteriophage RNA polymerases, and the subsequent derivatization of the azide-modified RNA.

The Enzymatic Machinery: RNA Polymerase Substrate Specificity

The successful incorporation of a modified nucleotide into a growing RNA chain is dependent on its acceptance as a substrate by an RNA polymerase. For in vitro transcription, bacteriophage T7 RNA polymerase is the most commonly used enzyme due to its high processivity and broad substrate tolerance.[3][4]

Studies on a variety of 5-substituted pyrimidine nucleoside triphosphates have demonstrated that T7 RNA polymerase can accommodate a range of modifications at the C5 position of uracil (B121893) and cytosine.[4][5][6] The enzyme is known to tolerate even bulky substituents at this position, suggesting that the 2-azidoethyl group of AEC would likely be accommodated.[3][6]

For cellular applications, the corresponding nucleoside, this compound, would need to be taken up by cells and phosphorylated to its 5'-triphosphate form (AEC-TP) by cellular nucleoside and nucleotide kinases. The substrate specificity of these kinases for AEC would be a critical determinant of its efficiency in metabolic labeling.[7]

Experimental Section

Synthesis of this compound-5'-Triphosphate (AEC-TP)

In Vitro Transcription with T7 RNA Polymerase

This protocol describes the enzymatic synthesis of azide-modified RNA using a DNA template containing a T7 promoter.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

RNase Inhibitor

-

ATP, GTP, UTP solution (10 mM each)

-

CTP solution (10 mM)

-

This compound-5'-Triphosphate (AEC-TP) solution (10 mM)

-

Nuclease-free water

Protocol:

-

Thaw all reagents on ice.

-

Assemble the reaction at room temperature in the following order:

| Component | Volume (20 µL reaction) | Final Concentration |

| Nuclease-free water | to 20 µL | |

| 10X Transcription Buffer | 2 µL | 1X |

| ATP, GTP, UTP (10 mM each) | 2 µL | 1 mM each |

| CTP (10 mM) | 1 µL | 0.5 mM |

| AEC-TP (10 mM) | 1 µL | 0.5 mM |

| Linearized DNA Template | 1 µg | 50 ng/µL |

| RNase Inhibitor | 1 µL | |

| T7 RNA Polymerase | 2 µL |

Note: The ratio of CTP to AEC-TP can be varied to modulate the density of the azide modification in the transcript. A 1:1 ratio is a good starting point.

-

Mix gently by pipetting and incubate at 37°C for 2-4 hours.

-

(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Purify the RNA using a suitable RNA purification kit or by ethanol (B145695) precipitation.

-

Quantify the RNA concentration using a spectrophotometer.

Click Chemistry Labeling of Azide-Modified RNA

This protocol describes the labeling of azide-modified RNA with an alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin) using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][9][10]

Materials:

-

Azide-modified RNA (1-10 µg)

-

Alkyne-reporter molecule (e.g., Alkyne-Fluor 555)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM)

-

Sodium ascorbate (B8700270) solution (100 mM, freshly prepared)

-

Nuclease-free water

Protocol:

-

In a microcentrifuge tube, combine the following:

-

Azide-modified RNA (in nuclease-free water)

-

Alkyne-reporter molecule (10-50 molar excess over RNA)

-

-

In a separate tube, premix the copper catalyst:

-

4 µL of 10 mM CuSO₄

-

2 µL of 50 mM THPTA

-

-

Add the copper catalyst premix to the RNA/alkyne mixture.

-

Add 10 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purify the labeled RNA to remove unreacted reagents using an RNA purification kit or ethanol precipitation.

Quantitative Data (Based on Analogous Compounds)

As direct quantitative data for the enzymatic incorporation of this compound is not available, the following tables provide representative data for the well-characterized analog, 5-ethynylcytidine (B1258090) (EC), and general expectations for 5-substituted pyrimidines with T7 RNA polymerase.

Table 1: In Vitro Transcription Yields with Modified Cytidine Analogs

| Modified CTP Analog | % of CTP Replacement | Relative RNA Yield (%)* | Reference |

| 5-Ethynyl-CTP | 100% | ~80-90% | Extrapolated from[4][5] |

| 5-Aminoallyl-CTP | 100% | ~70-85% | Extrapolated from[11] |

| This compound-TP | 100% | Expected: 60-90% | Hypothetical |

*Relative to a reaction with 100% natural CTP.

Table 2: Kinetic Parameters for T7 RNA Polymerase with 5-Substituted Pyrimidine Analogs

| UTP Analog | Relative Km (vs. UTP) | Relative Vmax (vs. UTP) | Reference |

| 5-Phenyl-UTP | ~1.0 | ~1.0 | [11] |

| 5-Indolyl-UTP | ~1.0 | ~1.0 | [11] |

| 5-Amino-UTP | Significantly Higher | ~1.0 | [11] |

Note: These data for UTP analogs suggest that hydrophobic modifications at the 5-position are well-tolerated by T7 RNA polymerase without significantly affecting the binding affinity (Km) or the maximum reaction rate (Vmax). A similar trend would be expected for 5-substituted CTP analogs.

Visualizations

References

- 1. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cellular differentiation, cytidine analogs and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bioorthogonal Cytidine Analogs for RNA Labeling

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The metabolic labeling of nascent RNA with modified nucleosides is a cornerstone technique for studying the dynamics of transcription, RNA processing, and decay. Cytidine (B196190) analogs equipped with bioorthogonal functional groups, which can be selectively tagged with reporter molecules, are invaluable tools in this field. This technical guide provides an in-depth overview of key structural analogs of 5-(2-Azidoethyl)cytidine used for RNA labeling. While published data on the metabolic incorporation of this compound itself is not available, this document focuses on its well-characterized structural analogs that feature either azide (B81097) or alkyne moieties for bioorthogonal chemistry. We present a comparative analysis of their metabolic activation, labeling efficiency, and cytotoxicity. Detailed experimental protocols for metabolic labeling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC) are provided, alongside graphical workflows to guide experimental design.

Overview of Key Cytidine Analogs for RNA Labeling

The selection of a cytidine analog for metabolic labeling depends on the experimental goal, the required detection method, and the tolerance of the cellular system. The primary differences lie in the position of the chemical handle (on the base or the ribose sugar), the type of handle (azide or alkyne), and the specific kinase responsible for its activation.

-

2'-Azidocytidine (2'-AzCyd): This analog features an azide group at the 2' position of the ribose. Its activation is mediated by deoxycytidine kinase (dCK), an enzyme with variable expression across cell types, offering a potential route for cell-selective labeling.[1][2] 2'-AzCyd is primarily incorporated into ribosomal RNA (rRNA) and exhibits low cytotoxicity.[1][2] The azide handle allows for copper-free detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is highly advantageous for live-cell imaging and for preserving RNA integrity.[1]

-

5-Ethynylcytidine (EC): This analog possesses an alkyne group at the 5-position of the cytosine base.[3] It is efficiently incorporated into newly transcribed RNA but not DNA.[3] A key feature of EC is its rapid metabolism, which can be useful for short pulse-labeling experiments.[3] Detection of the incorporated alkyne is achieved through the highly efficient but potentially cytotoxic copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3]

-

N4-Allylcytidine (a4C): This analog is modified at the N4 position of the cytosine base. It is phosphorylated by uridine-cytidine kinase (UCK2). Beyond standard labeling, a4C offers a unique functionality: after incorporation, it can be specifically reacted with iodine to form a cyclized structure that induces misincorporation during reverse transcription, enabling precise identification of the labeled sites through sequencing.

Data Presentation: Comparative Analysis of Cytidine Analogs

The following table summarizes the key quantitative and qualitative parameters for the discussed cytidine analogs, along with common uridine (B1682114) analogs for comparison. Optimal concentrations and incubation times are highly cell-type dependent and require empirical validation.

| Analog | Modification | Activating Kinase | Typical Concentration | Typical Incubation | Cytotoxicity | Detection Method |

| 2'-Azidocytidine (2'-AzCyd) | 2'-Azido (Ribose) | Deoxycytidine Kinase (dCK) | 1 mM | 12 hours | Low cytotoxicity reported[1] | SPAAC (Copper-free) |

| 5-Ethynylcytidine (EC) | 5-Ethynyl (Base) | Uridine-Cytidine Kinase (UCK2) | 0.1 - 1 mM | 1 - 4 hours | Not specified; faster metabolism than EU[3] | CuAAC (Copper-catalyzed) |

| N4-Allylcytidine (a4C) | N4-Allyl (Base) | Uridine-Cytidine Kinase (UCK2) | 10 - 1000 µM (500 µM used) | 12 - 24 hours | Low cytotoxicity reported | Iodine reaction for sequencing |

| 5-Ethynyluridine (5-EU) | 5-Ethynyl (Base) | Uridine-Cytidine Kinase (UCK2) | 0.1 - 1 mM | 1 - 24 hours | > 1 mM (cell type dependent)[4] | CuAAC (Copper-catalyzed) |

| 4-Thiouridine (4sU) | 4-Thio (Base) | Uridine-Cytidine Kinase (UCK2) | 100 - 500 µM | 1 - 12 hours | ~500 µM (cell type dependent)[4] | Biotinylation, Sequencing |

Experimental Workflows and Chemical Pathways

Visualizing the experimental and metabolic pathways is crucial for designing and troubleshooting RNA labeling experiments. The following diagrams, generated using Graphviz, illustrate the key processes.

Caption: General workflow for metabolic RNA labeling and analysis.

Caption: Enzymatic activation pathways for cytidine analogs.

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments. Note: All solutions should be prepared with nuclease-free water. Standard sterile techniques and appropriate personal protective equipment should be used.

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells

This protocol describes the incorporation of a cytidine analog into the RNA of adherent mammalian cells.

Materials:

-

Adherent cells (e.g., HeLa, HEK293T) at ~70-80% confluency.

-

Complete cell culture medium, pre-warmed to 37°C.

-

Cytidine analog stock solution (e.g., 100 mM in DMSO).

-

Phosphate-Buffered Saline (PBS), sterile and cold.

-

Reagents for RNA isolation (e.g., TRIzol or column-based kit).

Procedure:

-

Prepare Labeling Medium: Thaw the cytidine analog stock solution. Dilute the stock into pre-warmed complete culture medium to the desired final concentration (e.g., 0.5-1.0 mM). Mix thoroughly by inverting the tube.

-

Cell Labeling: Aspirate the existing medium from the cultured cells. Gently add the prepared labeling medium to the cells.

-

Incubation: Return the cells to a 37°C, 5% CO₂ incubator. Incubate for the desired duration (pulse time), which can range from 30 minutes to 24 hours depending on the analog's stability and the experimental aim.

-

Harvesting: After incubation, remove the plate from the incubator. Aspirate the labeling medium.

-

Washing: Gently wash the cell monolayer once with cold PBS to halt further incorporation of the analog.

-

RNA Isolation: Immediately lyse the cells directly on the plate using your chosen RNA extraction reagent (e.g., TRIzol). Proceed with the total RNA extraction protocol according to the manufacturer's instructions.

-

Quantification: Quantify the concentration and assess the purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Store the RNA at -80°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Purified RNA

This protocol is for conjugating an azide-functionalized reporter (e.g., Azide-Biotin, Azide-Fluorophore) to RNA metabolically labeled with an alkyne-containing analog like 5-Ethynylcytidine (EC).

Materials:

-

Alkyne-labeled RNA (1-10 µg).

-

Azide-reporter stock solution (e.g., 10 mM in DMSO).

-

Copper(II) Sulfate (CuSO₄) stock solution (20 mM in nuclease-free water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in nuclease-free water).[5]

-

Sodium Ascorbate stock solution (100 mM in nuclease-free water, prepare fresh ).

-

Nuclease-free water and microcentrifuge tubes.

Procedure:

-

In a nuclease-free microcentrifuge tube, add 1-10 µg of alkyne-labeled RNA and bring the volume to 35 µL with nuclease-free water.

-

Prepare Catalyst Premix: In a separate tube, mix 5 µL of the 20 mM CuSO₄ solution with 10 µL of the 50 mM THPTA ligand solution. Let it stand for 2-3 minutes.[5] This premixing chelates the copper, improving reaction efficiency and reducing RNA degradation.[5][6]

-

Assemble Reaction: To the RNA solution, add the reagents in the following order:

-

5 µL of the Azide-reporter stock (final concentration ~1 mM).

-

15 µL of the CuSO₄/THPTA premix (final concentrations: ~2.5 mM CuSO₄, ~5 mM THPTA).

-

-

Initiate Reaction: Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction (final concentration ~14 mM). The total reaction volume will be 65 µL.

-

Incubation: Mix gently by flicking the tube. Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

RNA Purification: Stop the reaction and purify the labeled RNA to remove the catalyst and excess reporter molecules. This can be done using an RNA clean-up kit or by ethanol precipitation.

-

Ethanol Precipitation: Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 3 volumes of 100% cold ethanol. Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed (≥12,000 x g) for 20 minutes at 4°C. Carefully discard the supernatant, wash the pellet with cold 70% ethanol, and resuspend in nuclease-free water.

-

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Purified RNA

This protocol is for conjugating a strained alkyne reporter (e.g., DBCO-Fluorophore) to RNA metabolically labeled with an azide-containing analog like 2'-Azidocytidine (2'-AzCyd). This copper-free method is milder and ideal when RNA integrity is paramount.

Materials:

-

Azide-labeled RNA (1-10 µg).

-

Strained alkyne-reporter stock solution (e.g., 10 mM DBCO-Biotin in DMSO).

-

Reaction buffer (e.g., PBS or Tris buffer, pH 7.4).

-

Nuclease-free water and microcentrifuge tubes.

Procedure:

-

In a nuclease-free microcentrifuge tube, combine 1-10 µg of azide-labeled RNA with the reaction buffer to a final volume of 45 µL.

-

Add Reporter: Add 5 µL of the 10 mM strained alkyne-reporter stock solution to the RNA mixture (final concentration 1 mM).

-

Incubation: Mix gently and incubate the reaction. SPAAC reactions are typically slower than CuAAC.[7] Incubate at 37°C for 1-4 hours or at room temperature overnight. Protect the reaction from light if using a fluorescent reporter.

-

RNA Purification: Purify the labeled RNA to remove the unreacted reporter molecule using an RNA clean-up kit or ethanol precipitation as described in Protocol 2, Step 6.

References

- 1. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Azido-Modified Nucleosides: A Technical Guide to Unraveling Transcriptome Dynamics

For Researchers, Scientists, and Drug Development Professionals

The ability to distinguish newly synthesized RNA from the pre-existing pool is paramount for a deeper understanding of gene expression dynamics, including transcription rates, RNA processing, and decay. Metabolic labeling with modified nucleosides has emerged as a powerful technique to this end. This in-depth technical guide explores the discovery, development, and application of azido-modified nucleosides, a versatile class of chemical tools that are revolutionizing the field of transcriptomics. By leveraging the power of bioorthogonal "click chemistry," these analogs provide an unprecedented window into the intricate and dynamic world of the transcriptome.

Introduction: The Need for Nascent RNA Profiling

Traditional transcriptomic methods, such as RNA sequencing (RNA-seq), provide a static snapshot of the total RNA population within a cell at a single point in time. While incredibly valuable, these approaches cannot delineate the kinetics of RNA synthesis, processing, and degradation. To overcome this limitation, researchers have turned to metabolic labeling, a technique that involves introducing chemically modified nucleoside analogs into cells, where they are incorporated into newly synthesized RNA by the cellular machinery.[1] The unique chemical handle on these modified nucleosides allows for the selective isolation and analysis of the nascent RNA population.[1]

Among the various modified nucleosides, azido-analogs have proven to be particularly versatile. The azide (B81097) group is small, generally well-tolerated by cells, and, most importantly, bioorthogonal.[1][2] This means it does not react with endogenous cellular components but can be specifically and efficiently derivatized with complementary probes through "click chemistry" reactions.[2][3] This allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification, providing a powerful toolkit for studying RNA biology.[1]

Discovery and Development of Key Azido-Modified Nucleosides

The development of azido-modified nucleosides for transcriptomics has been driven by the need for robust and versatile tools for metabolic labeling. Several key analogs have been synthesized and characterized, each with unique properties and applications.

2.1. Azido-Modified Adenosine (B11128) Analogs:

Researchers have demonstrated that adenosine analogs bearing azide handles at both the 2'- and N6-positions can be robustly incorporated into cellular RNA.[4] These analogs are valuable for tracking both gene body transcription and polyadenylation.[4] For instance, 2'-azidoadenosine (2'-AzA) is incorporated transcriptionally by RNA polymerases and post-transcriptionally by poly(A) polymerases.[5][6]

2.2. Azido-Modified Cytidine (B196190) Analogs:

2'-azidocytidine (2'-AzCyd) has emerged as a powerful tool for cell- and polymerase-selective RNA labeling.[7][8] Unlike many other pyrimidine (B1678525) ribonucleosides that rely on uridine-cytidine kinase 2 (UCK2) for activation, 2'-AzCyd is phosphorylated by deoxycytidine kinase (dCK).[7][8] This allows for cell-selective labeling in cells engineered to express dCK. Furthermore, 2'-AzCyd is primarily incorporated into ribosomal RNA by RNA Polymerase I, enabling polymerase-specific studies.[7] It also exhibits low cytotoxicity and high labeling efficiency.[7][8]

2.3. Other Azido-Modified Nucleosides:

While adenosine and cytidine analogs have been extensively studied, other azido-modified nucleosides have also been explored. For example, 5-azidomethyluridine has been shown to be incorporated into cellular RNA through the expression of a mutated version of the nucleoside kinase UCK2.[5] However, some analogs, like 5-methylazidouridine, have shown no detectable incorporation into cellular RNA.[4] The development of 3'-azido-3'-deoxy-5-methylcytidine (B2512616) (Azido-mC) has also been proposed as a potential tool, though its 3'-modification may lead to transcription chain termination.[1]

Core Methodologies: From Labeling to Analysis

The application of azido-modified nucleosides in transcriptomics follows a general workflow that involves metabolic labeling, bioorthogonal ligation, and downstream analysis.

Caption: General workflow for transcriptomic analysis using azido-modified nucleosides.

3.1. Metabolic Labeling of Nascent RNA:

The first step involves incubating cells with the desired azido-modified nucleoside. The nucleoside is taken up by the cells and phosphorylated by cellular kinases to its triphosphate form, which is then incorporated into newly transcribed RNA by RNA polymerases.

Experimental Protocol: Metabolic Labeling with 2'-Azidocytidine (2'-AzCyd)

-

Cell Culture: Plate HeLa cells or another cell line of interest in appropriate growth medium.

-

Labeling: Add 2'-AzCyd to the culture medium to a final concentration of 1 mM.

-

Incubation: Incubate the cells for 12 hours under standard cell culture conditions.

-

Harvesting: After incubation, harvest the cells and proceed with total RNA extraction using a standard protocol (e.g., TRIzol reagent).

3.2. Bioorthogonal Ligation via Click Chemistry:

Once the azido-labeled RNA is isolated, the azide group serves as a chemical handle for conjugation to a reporter molecule containing a terminal alkyne. This reaction, known as click chemistry, is highly specific and efficient. Two main types of click chemistry are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst.[4][9] While effective for in vitro applications, the cytotoxicity of copper can be a concern for live-cell imaging.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[1][4] SPAAC is ideal for live-cell imaging and applications where copper toxicity is a concern.[4][7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. idtdna.com [idtdna.com]

- 4. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation of Nascent Transcripts with Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Distribution and Clearance of 5-(2-Azidoethyl)cytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vivo distribution and clearance data for 5-(2-Azidoethyl)cytidine is not publicly available. This guide provides a comprehensive framework based on the well-documented behavior of closely related 5-substituted cytidine (B196190) analogs, such as 5-azacytidine (B1684299) and decitabine, to inform preclinical research strategies for this compound.

Introduction

This compound is a synthetic analog of the nucleoside cytidine, featuring an azidoethyl group at the 5-position of the pyrimidine (B1678525) ring. Such modifications are often introduced to alter the molecule's biological activity, metabolic stability, and potential for bioconjugation via click chemistry.[1] Understanding the in vivo distribution and clearance of this compound is critical for evaluating its therapeutic potential, toxicity profile, and pharmacokinetic properties.

This technical guide outlines the anticipated metabolic pathways, and provides detailed, generalized experimental protocols for determining the biodistribution and clearance of this compound in preclinical animal models.

Anticipated In Vivo Profile of 5-Substituted Cytidine Analogs

The in vivo fate of nucleoside analogs is largely governed by cellular uptake mechanisms, enzymatic metabolism, and excretion pathways. For 5-substituted cytidine analogs, the following processes are of primary importance:

-

Metabolic Inactivation: A key enzyme in the metabolism of many cytidine analogs is cytidine deaminase , which is highly expressed in the liver and other tissues.[2][3] This enzyme catalyzes the deamination of cytidine and its analogs to the corresponding uridine (B1682114) derivatives, which often leads to a loss of biological activity and rapid clearance from plasma. For instance, 5-aza-2'-deoxycytidine (decitabine) has a very short plasma half-life in humans of approximately 15 to 25 minutes due to rapid inactivation by cytidine deaminase.[4] It is highly probable that this compound is also a substrate for this enzyme.

-

Anabolic Activation: For cytidine analogs to exert a therapeutic or toxic effect, they often need to be phosphorylated intracellularly by kinases, such as deoxycytidine kinase, to their active triphosphate forms.[4] These triphosphates can then be incorporated into DNA or RNA, leading to various cellular effects, including the inhibition of DNA methyltransferases.[5]

-

Distribution: Following administration, nucleoside analogs are distributed throughout the body. Distribution to specific tissues can be influenced by the expression of nucleoside transporters and the metabolic activity within those tissues.

Quantitative Data on Related Cytidine Analogs

While specific quantitative data for this compound is unavailable, the following table summarizes pharmacokinetic parameters for the related and well-studied cytidine analog, 5-aza-2'-deoxycytidine (Decitabine), to provide a comparative baseline.

| Parameter | Species | Dose and Route | Value | Reference |

| Plasma Half-life (t½) | Human | 1-hour infusion (75-100 mg/m²) | α-phase: 7 min, β-phase: 35 min | [6] |

| Human | N/A | ~20 minutes | [2] | |

| Clearance | Human | 1-hour infusion (75-100 mg/m²) | High (suggests rapid metabolic elimination) | [6] |

| Urinary Excretion | Human | 1-hour infusion (75-100 mg/m²) | < 1% of administered dose as unchanged drug | [6] |

Detailed Experimental Protocols

The following sections describe standard methodologies for conducting in vivo distribution and clearance studies of a novel cytidine analog like this compound.

Animal Models

-

Species: Male C57/BL6 mice or Sprague-Dawley rats are commonly used for initial pharmacokinetic and biodistribution studies due to their well-characterized physiology and handling feasibility.[7]

-

Health Status: Animals should be healthy, within a specific age and weight range, and acclimated to the laboratory environment for at least one week prior to the experiment.

-

Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Dosing and Administration

-

Formulation: this compound should be dissolved in a sterile, biocompatible vehicle suitable for the intended route of administration (e.g., saline for intravenous injection). The stability of the compound in the formulation should be confirmed.

-

Route of Administration: Intravenous (IV) administration is often preferred for initial pharmacokinetic studies to ensure 100% bioavailability.[7] Oral (PO) or intraperitoneal (IP) routes can also be investigated to assess absorption and first-pass metabolism.

-

Dose Selection: The dose will depend on the compound's in vitro potency and any preliminary toxicity data. A typical starting dose for a novel nucleoside analog in mice could range from 1 to 20 mg/kg.[7]

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissue Distribution: At selected time points, animals are euthanized, and major organs and tissues (e.g., liver, kidneys, spleen, lungs, heart, brain, muscle, and tumor if applicable) are rapidly excised, weighed, and flash-frozen in liquid nitrogen. Samples are stored at -80°C.

-

Excreta Collection: For clearance studies, animals can be housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours).

Bioanalytical Method

-

Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like nucleoside analogs in biological matrices.

-

Sample Preparation: A protein precipitation method is commonly employed for plasma samples.[7] For tissue samples, homogenization is required prior to extraction. An internal standard (a structurally similar molecule) should be added to all samples and standards to correct for extraction variability.

-

Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the anticipated metabolic pathway of a 5-substituted cytidine analog.

Experimental Workflows

The diagram below outlines a typical experimental workflow for an in vivo biodistribution study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Potential Off-Target Effects of 5-(2-Azidoethyl)cytidine Incorporation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Azidoethyl)cytidine is a modified nucleoside with potential applications in metabolic labeling and drug development. As with any synthetic nucleoside analog, understanding its potential off-target effects is paramount for accurate experimental design and safe therapeutic application. Direct studies on the biological consequences of this compound incorporation are limited. Therefore, this guide provides an in-depth analysis of its potential off-target effects by drawing comparisons with structurally and functionally related cytidine (B196190) analogs. This document summarizes key quantitative data from related compounds, outlines detailed experimental protocols for assessing off-target effects, and provides visual representations of relevant cellular pathways and experimental workflows.

Introduction to this compound and its Analogs

This compound is a cytidine analog featuring a 2-azidoethyl group at the 5-position of the pyrimidine (B1678525) ring. This modification provides a bioorthogonal handle for "click" chemistry, allowing for the detection and manipulation of nucleic acids into which it has been incorporated. The biological fate and potential toxicity of this compound are largely inferred from studies of other cytidine analogs, such as 5-azacytidine (B1684299), 5-aza-2'-deoxycytidine, and 5-ethynylcytidine (B1258090). These analogs have been studied for their roles as anticancer agents, antiviral drugs, and tools for metabolic labeling of nucleic acids.

The primary concerns regarding the off-target effects of nucleoside analogs revolve around their potential for:

-

Cytotoxicity: Inducing cell death through various mechanisms.

-

Genotoxicity: Damaging DNA, leading to mutations.

-

Inhibition of essential cellular enzymes: Such as DNA and RNA polymerases, and DNA methyltransferases.

-

Perturbation of cellular signaling pathways: Leading to unintended biological responses.

Potential Off-Target Effects Based on Related Cytidine Analogs

The biological activity of this compound is predicated on its cellular uptake, enzymatic phosphorylation to its triphosphate form, and subsequent incorporation into nascent DNA and/or RNA strands by polymerases.

Interaction with DNA Methyltransferases (DNMTs)

A significant off-target effect of some 5-substituted cytidine analogs is the inhibition of DNA methyltransferases. For instance, 5-azacytidine and its deoxy-derivative, 5-aza-2'-deoxycytidine (Decitabine), are potent inhibitors of DNMTs.[1][2] After incorporation into DNA, these analogs form a covalent bond with the DNMT enzyme, trapping it and leading to its degradation.[1][3] This results in global DNA hypomethylation, which can alter gene expression patterns and induce cytotoxicity.[1][4] Given the modification at the 5-position, it is plausible that this compound could also interfere with the normal function of DNMTs, although likely to a different extent than 5-azacytidine due to the different chemical nature of the substituent.

Cytotoxicity and Genotoxicity

The incorporation of modified nucleosides can lead to cytotoxicity through several mechanisms, including the induction of DNA damage responses and apoptosis. 5-aza-2'-deoxycytidine is known to be highly toxic to cultured cells and is used as an antitumor agent.[1] Its cytotoxicity is primarily mediated by the trapping of DNMTs rather than just the demethylation of DNA.[1] In colon tumor cell lines, treatment with 5-aza-2'-deoxycytidine activates the p53 DNA damage response pathway.[5]

The cytotoxic potential of this compound would depend on its efficiency of incorporation into nucleic acids and its interaction with cellular machinery.

Incorporation into RNA and DNA

The sugar moiety of the nucleoside analog (ribose vs. deoxyribose) is a key determinant of its incorporation into RNA or DNA. Since this compound is a cytidine analog (containing a ribose sugar), it is expected to be primarily incorporated into RNA. However, ribonucleotide reductases can convert ribonucleoside diphosphates to deoxyribonucleoside diphosphates, potentially allowing for some level of incorporation into DNA. For example, about 10-20% of 5-azacytidine can be incorporated into DNA.[6] In contrast, 5-ethynylcytidine has been shown to be efficiently incorporated into RNA but not DNA.[7] The extent to which this compound is incorporated into either nucleic acid requires experimental validation.

Quantitative Data on Related Cytidine Analogs

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| 5-aza-2'-deoxycytidine | A(T1)C1-3 hamster fibrosarcoma | Cytotoxicity | IC50 (2-hr exposure) | ~1.0 µg/ml | [6] |

| 5-aza-2'-deoxycytidine | A(T1)C1-3 hamster fibrosarcoma | Cytotoxicity | IC50 (24-hr exposure) | ~0.01 µg/ml | [6] |

| 5-aza-2'-deoxycytidine | HT 29 colon cancer | MTT Assay | IC50 | 2.5 µM | [8] |

| (E)-2'-deoxy-2'-(fluoromethylene) cytidine (FMdC) | WiDr human colon cancer | MTT Assay | IC50 | 79 ± 0.1 nM | [9] |

| FMdC with Pentoxifylline (0.25-1.0 mM) | WiDr human colon cancer | MTT Assay | IC50 | 31.2 ± 2.1 nM | [9] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of this compound on cell viability and proliferation.

Methodology (MTT Assay):

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Genotoxicity Assessment (ToxTracker® Assay)

Objective: To assess the potential of this compound to induce DNA damage.

Methodology: The ToxTracker® assay is a reporter-based assay that uses mouse embryonic stem (mES) cells to provide a mechanistic insight into the genotoxic properties of a compound.[1]

-

Cell Culture: Culture the different ToxTracker® mES cell lines, each containing a GFP reporter for a specific cellular stress response pathway (e.g., DNA damage, oxidative stress, protein unfolding).

-

Compound Exposure: Expose the cells to a range of concentrations of this compound for 24 hours.

-

Flow Cytometry: Harvest the cells and analyze GFP expression by flow cytometry.

-

Data Analysis: An induction of GFP in specific cell lines indicates the activation of the corresponding stress response pathway, thus identifying the nature of the genotoxicity.

Analysis of Nucleic Acid Incorporation

Objective: To determine if this compound is incorporated into RNA and/or DNA.

Methodology:

-

Metabolic Labeling: Culture cells in the presence of this compound for a defined period.

-

Nucleic Acid Isolation: Isolate total RNA and genomic DNA from the cells using appropriate kits.

-

Click Chemistry: Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction on the isolated nucleic acids using an alkyne-bearing fluorescent dye or biotin.

-

Detection:

-

Fluorescence: Analyze the labeled nucleic acids by gel electrophoresis and fluorescence imaging.

-

Biotin: Perform a dot blot and detect the biotinylated nucleic acids with a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

-

Quantification: Use quantitative PCR (for DNA) or RT-qPCR (for RNA) with primers specific for known genes to quantify the amount of labeled nucleic acid.

Visualizations

Metabolic Activation and Incorporation Pathway

Caption: Metabolic activation of this compound.

Potential Off-Target Mechanism: DNMT Inhibition

Caption: Potential mechanism of DNMT inhibition by this compound.

Experimental Workflow for Off-Target Assessment

Caption: Workflow for assessing off-target effects.

Conclusion and Future Directions

While this compound holds promise as a tool for chemical biology and potentially as a therapeutic agent, a thorough evaluation of its off-target effects is essential. Based on the known activities of related 5-substituted cytidine analogs, the primary areas of concern are its potential for cytotoxicity, genotoxicity, and interference with DNA methylation. The experimental protocols outlined in this guide provide a framework for systematically investigating these potential off-target effects. Future studies should focus on directly assessing the biological consequences of this compound incorporation in various cell lines and, if warranted, in animal models. A comprehensive understanding of its safety profile will be critical for its successful application in research and medicine.

References

- 1. Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Cellular metabolism of 5,6-dihydro-5-azacytidine and its incorporation into DNA and RNA of human lymphoid cells CEM/O and CEM/dCk(-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of nucleoside cytotoxicity through nucleotide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. seqwell.com [seqwell.com]

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of RNA with 5-(2-Azidoethyl)cytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique for studying the dynamics of RNA synthesis, processing, turnover, and localization. By introducing a nucleoside analog containing a bioorthogonal handle, researchers can selectively tag and subsequently visualize or isolate newly transcribed RNA. 5-(2-Azidoethyl)cytidine (AEC) is a cytidine (B196190) analog modified at the C5 position with an azidoethyl group. This azide (B81097) moiety serves as a chemical handle for bioorthogonal "click chemistry" reactions, allowing for the covalent attachment of reporter molecules such as fluorophores or affinity tags (e.g., biotin).

Once introduced to cells, AEC is taken up and processed by the cellular nucleotide salvage pathway, converted into its triphosphate form (AEC-TP), and incorporated into newly synthesized RNA by RNA polymerases. The presence of the azide group on the incorporated AEC allows for specific detection and purification of this nascent RNA from the total RNA pool. This method avoids the use of radioactivity and provides high sensitivity and spatiotemporal resolution for tracking RNA dynamics.

Principle of the Method: The workflow involves three main stages:

-

Metabolic Labeling: Cultured cells are incubated with AEC, which is incorporated into newly transcribed RNA.

-

Bioorthogonal Ligation (Click Chemistry): The azide-modified RNA is conjugated to a reporter molecule (e.g., an alkyne-biotin or alkyne-fluorophore) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

-

Downstream Analysis: The labeled RNA is analyzed through various methods, including fluorescence microscopy, northern blotting, RT-qPCR, or next-generation sequencing.

Data Presentation

While specific quantitative data for this compound is not extensively documented in peer-reviewed literature, the following table provides recommended starting parameters based on protocols for analogous azide- and ethynyl-modified pyrimidine (B1678525) nucleosides, such as 2'-Azidocytidine and 5-Ethynyluridine.[1][2] Optimization is critical for each cell type and experimental goal.

| Parameter | Recommended Range | Notes |

| AEC Concentration | 10 µM - 200 µM | Start with a concentration titration (e.g., 10, 50, 100 µM) to determine the optimal balance between labeling efficiency and potential cytotoxicity. |

| Incubation Time | 2 - 24 hours | Shorter times (2-4 hours) are suitable for capturing rapid changes in transcription. Longer times (12-24 hours) increase the labeled RNA yield but may have greater effects on cell physiology. |

| Cell Density | 50% - 80% confluency | Ensure cells are in a logarithmic growth phase for active transcription. |

| Click Reaction: Alkyne Probe | 2 µM - 50 µM | The optimal concentration depends on the specific probe and reaction (CuAAC vs. SPAAC). |

| Click Reaction: CuSO₄ (for CuAAC) | 50 µM - 500 µM | Copper can cause RNA degradation; use a copper ligand like TBTA or THPTA to minimize this effect.[3][4] |

| Click Reaction: Reducing Agent (for CuAAC) | 1 mM - 5 mM (Sodium Ascorbate) | A fresh solution is crucial for efficient catalysis. |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for AEC labeling and a conceptual representation of its application in studying signaling pathways.

Caption: Workflow for metabolic RNA labeling with AEC.

Caption: Using AEC to probe transcriptional responses to signaling.

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA in Cultured Cells

This protocol describes the labeling of nascent RNA in mammalian cells grown in culture.

Materials:

-

Mammalian cells of interest (e.g., HeLa, HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (AEC) stock solution (e.g., 10-100 mM in DMSO or water, sterile-filtered)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture plates/flasks

-

Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic phase of growth (50-80% confluency) at the time of labeling.

-

Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by diluting the AEC stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM).

-

Labeling: Aspirate the existing medium from the cells, wash once with sterile PBS, and replace it with the prepared AEC-containing labeling medium.

-

Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 4 hours). The optimal time depends on the experimental question and the turnover rate of the RNA of interest.

-

Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated AEC. The cells are now ready for either direct fixation (for imaging) or cell lysis for RNA isolation.

Protocol 2: Labeling of Nascent RNA via Click Chemistry (CuAAC)

This protocol is for labeling purified, azide-modified RNA with an alkyne-containing reporter molecule (e.g., Alkyne-Biotin) using a copper-catalyzed reaction. This method is suitable for downstream affinity purification.

Materials:

-

Total RNA isolated from AEC-labeled cells (1-10 µg)

-

Alkyne-Biotin or Alkyne-Fluorophore (e.g., 10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (e.g., 50 mM stock in RNase-free water)

-

Copper ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (e.g., 50 mM stock in DMSO/water)

-

Sodium Ascorbate (B8700270) (e.g., 100 mM stock in RNase-free water, prepare fresh )

-

RNase-free water and tubes

Procedure:

-

Reaction Setup: In an RNase-free microcentrifuge tube, combine the following in order:

-

Total RNA from AEC-labeled cells (1-10 µg)

-

RNase-free water to a final volume of ~40 µL

-

Alkyne-probe (to a final concentration of 25-50 µM)

-

-

Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. Add CuSO₄ and the copper ligand (e.g., THPTA) in a 1:5 molar ratio and mix. This complex helps protect RNA from degradation.[3][4]

-

Add Catalyst: Add the CuSO₄/ligand complex to the RNA/alkyne mixture to a final CuSO₄ concentration of 250-500 µM. Mix gently by pipetting.

-

Initiate Reaction: Add freshly prepared sodium ascorbate to the reaction tube to a final concentration of 2.5-5 mM. Mix gently.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

RNA Purification: After the reaction, purify the labeled RNA from reaction components using an RNA clean-up kit (e.g., spin column-based) or ethanol (B145695) precipitation. The RNA is now ready for downstream applications like streptavidin bead-based enrichment (if biotinylated) or direct analysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

SPAAC is a copper-free click reaction, making it suitable for labeling in living systems where copper toxicity is a concern.[1] It uses a strained cyclooctyne (B158145) probe (e.g., DBCO-Fluorophore).

Materials:

-

Cells cultured on coverslips and labeled with AEC as per Protocol 1.

-

Strained alkyne probe (e.g., DBCO-488, DBCO-594) (1-5 mM stock in DMSO)

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Nuclear stain (e.g., DAPI)

Procedure:

-

Labeling: Perform metabolic labeling with AEC as described in Protocol 1.

-

Wash: After incubation, wash the cells three times with pre-warmed PBS or imaging medium to remove unincorporated AEC.

-

SPAAC Reaction: Add the strained alkyne-fluorophore to fresh medium at a final concentration of 10-25 µM. Incubate the cells for 30-90 minutes at 37°C.

-

Wash and Fix: Wash the cells three times with PBS to remove the unreacted probe. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize and Stain (Optional): If co-staining is desired, wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes. Add a nuclear counterstain like DAPI.

-

Imaging: Mount the coverslips onto microscope slides and visualize the newly synthesized RNA using fluorescence microscopy.

Conclusion

The metabolic labeling of RNA using this compound provides a versatile and powerful method for investigating the life cycle of RNA. The azide handle allows for robust and specific tagging through click chemistry, enabling a wide array of downstream applications from high-resolution imaging to transcriptome-wide sequencing of nascent RNA. While the provided protocols offer a solid foundation, empirical optimization of labeling conditions is essential to achieve the best results for specific cell types and biological questions.

References

Application Notes and Protocols for Click Chemistry Labeling of 5-(2-Azidoethyl)cytidine-labeled RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool for the specific and efficient labeling of biomolecules, including RNA. This set of protocols describes the introduction of an azide (B81097) chemical handle into RNA transcripts using 5-(2-Azidoethyl)cytidine triphosphate (AEC-CTP) via in vitro transcription, followed by the covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) using either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These methods offer a robust and versatile strategy for RNA labeling, enabling a wide range of applications in molecular biology, diagnostics, and drug development.[1][2]

The enzymatic incorporation of AEC-CTP provides a means to introduce azide functionalities at specific cytidine (B196190) positions within an RNA molecule of interest. T7 RNA polymerase is known for its broad substrate tolerance, allowing for the incorporation of modified nucleotides like AEC-CTP during in vitro transcription.[3][4] Following the synthesis and purification of the azide-modified RNA, the azide group serves as a reactive handle for the highly specific and efficient click reaction with an alkyne-containing probe.

This document provides detailed protocols for:

-

Enzymatic Synthesis of this compound-labeled RNA: A method for in vitro transcription to incorporate AEC-CTP into a target RNA sequence.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol: A protocol for the classic click chemistry reaction using a copper catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol: A copper-free click chemistry alternative for applications where copper cytotoxicity is a concern.

Experimental Workflows

Caption: Overall experimental workflow for labeling RNA with this compound and subsequent click chemistry.

Protocol 1: Enzymatic Synthesis of this compound-labeled RNA

This protocol describes the synthesis of azide-modified RNA using T7 RNA polymerase. The ratio of AEC-CTP to CTP can be adjusted to control the density of azide modifications.

Materials:

-

Linearized DNA template with a T7 promoter

-

This compound triphosphate (AEC-CTP)

-

ATP, GTP, UTP, CTP solutions (100 mM)

-

T7 RNA Polymerase

-

T7 Transcription Buffer (10x)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

RNA purification kit or reagents for ethanol (B145695) precipitation

Procedure:

-

Transcription Reaction Setup: On ice, combine the following components in a nuclease-free microcentrifuge tube. The volumes below are for a standard 20 µL reaction.

| Component | Volume | Final Concentration |

| T7 Transcription Buffer (10x) | 2 µL | 1x |

| ATP, GTP, UTP (100 mM each) | 0.5 µL each | 2.5 mM each |

| CTP (100 mM) | 0.25 µL | 1.25 mM |

| AEC-CTP (10 mM) | 2.5 µL | 1.25 mM |

| Linearized DNA Template | 1 µg | 50 ng/µL |

| RNase Inhibitor | 1 µL | |

| T7 RNA Polymerase | 2 µL | |

| Nuclease-free water | Up to 20 µL |

-

Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

-

RNA Purification: Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions or by ethanol precipitation. Resuspend the purified RNA in nuclease-free water.

-

Quantification and Quality Control: Determine the concentration and purity of the azide-labeled RNA using a spectrophotometer (e.g., NanoDrop). The quality and size of the transcript can be assessed by gel electrophoresis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of azide-modified RNA with an alkyne-containing reporter molecule using a copper(I) catalyst.

Materials:

-

Purified this compound-labeled RNA

-

Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (B8700270) (freshly prepared)

-

Nuclease-free buffer (e.g., phosphate (B84403) buffer, pH 7.0)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components in the order listed.

| Component | Final Concentration |

| Azide-labeled RNA | 1-10 µM |

| Alkyne-reporter | 50-250 µM |

| CuSO₄ | 100 µM |

| THPTA | 500 µM |

| Sodium Ascorbate | 1 mM |

| Nuclease-free buffer | to final volume |

-

Incubation: Mix the reaction gently and incubate at room temperature or 37°C for 1-2 hours. Protect the reaction from light if using a fluorescent reporter molecule.

-

Purification of Labeled RNA: Purify the labeled RNA from excess reagents using ethanol precipitation or a suitable RNA cleanup kit.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free labeling of azide-modified RNA with a cyclooctyne-containing reporter molecule.

Materials:

-

Purified this compound-labeled RNA

-

Cyclooctyne-functionalized reporter molecule (e.g., DBCO-fluorophore, DBCO-biotin)

-

Nuclease-free buffer (e.g., PBS, pH 7.4)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components:

| Component | Final Concentration |

| Azide-labeled RNA | 1-10 µM |

| Cyclooctyne-reporter | 50-100 µM |

| Nuclease-free buffer | to final volume |

-

Incubation: Mix the reaction gently and incubate at 37°C for 2-4 hours. Longer incubation times may be required depending on the specific cyclooctyne reagent. Protect from light if using a fluorescent reporter.

-

Purification of Labeled RNA: Purify the labeled RNA using ethanol precipitation or an RNA cleanup kit to remove unreacted reporter molecules.

Quantitative Data Summary

| Parameter | CuAAC | SPAAC | Reference |

| Reaction Time | 1-2 hours | 2-4 hours (can be longer) | [3] |

| Temperature | Room Temperature or 37°C | 37°C | [3] |

| Catalyst | Copper(I) | None | [1] |

| Typical RNA Concentration | 1-10 µM | 1-10 µM | [3] |

| Typical Probe Concentration | 50-250 µM | 50-100 µM | [3] |

| Reaction Efficiency | High | Generally high, can be slightly lower than CuAAC | [4] |

Signaling Pathway and Logical Relationship Diagrams

Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Simplified mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Application Notes and Protocols for Pulse-Chase Analysis of RNA Decay Using 5-(2-Azidoethyl)cytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of RNA decay is a critical component of gene expression, influencing the abundance of transcripts and, consequently, the levels of their protein products. Understanding the dynamics of RNA turnover is essential for basic research into cellular processes and for the development of novel therapeutics. Pulse-chase analysis is a powerful technique to measure the half-life of RNA molecules.[1][2] This method involves labeling newly synthesized RNA with a modified nucleoside (the "pulse") and then replacing the label with an excess of the corresponding natural nucleoside (the "chase"). The rate of disappearance of the labeled RNA population over time provides a direct measure of its decay rate.

5-(2-Azidoethyl)cytidine (AEC) is a cytidine (B196190) analog that can be used for the metabolic labeling of newly synthesized RNA. The azide (B81097) group on AEC is a bioorthogonal handle, meaning it is chemically inert within the cellular environment but can be specifically and efficiently reacted with a complementary alkyne- or cyclooctyne-containing molecule through "click chemistry".[3][4] This allows for the selective biotinylation of AEC-labeled RNA, enabling its purification and quantification. This document provides detailed application notes and protocols for using AEC in pulse-chase analysis to determine RNA decay rates. While specific data for AEC is limited, the protocols are based on established methods for similar azido-modified nucleosides, such as 2'-azidocytidine.[5][6]

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times for AEC-based Pulse-Chase Analysis

| Parameter | Recommended Range | Notes |

| AEC Concentration (Pulse) | 50 - 200 µM | Optimal concentration should be determined empirically for each cell line to balance labeling efficiency with potential cytotoxicity. |

| Pulse Duration | 1 - 4 hours | The duration should be long enough to achieve sufficient labeling of the RNA of interest but short enough to minimize effects on cell physiology. |

| Chase Medium | Standard growth medium | The medium should be supplemented with a high concentration of unlabeled cytidine and uridine (B1682114) to effectively compete with any remaining AEC. |

| Unlabeled Cytidine (Chase) | 1 - 10 mM | A high concentration ensures that newly synthesized RNA is not labeled with residual AEC. |

| Unlabeled Uridine (Chase) | 1 - 10 mM | Uridine is included to further ensure efficient chasing, as cytidine and uridine metabolism are linked. |

| Chase Duration | 0 - 24 hours | Time points should be chosen based on the expected half-life of the RNA of interest. A time course with multiple points is recommended. |

Table 2: Example RNA Half-Lives Determined by Metabolic Labeling Methods

| Gene | RNA Half-Life | Cell Type | Method | Reference |

| rRNA (28S and 18S) | > 24 hours | HeLa | 2'-azidocytidine pulse-chase | [5] |

| c-myc | ~30 minutes | Various | Various metabolic labeling | General Knowledge |

| GAPDH | > 8 hours | Various | Various metabolic labeling | General Knowledge |

| β-actin | ~60 hours | Mouse Fibroblasts | 4sU labeling | [7] |

Note: The half-lives presented are examples and can vary significantly between different cell types and experimental conditions.

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of this compound (AEC) incorporation into nascent RNA.

Caption: Experimental workflow for AEC-based pulse-chase analysis of RNA decay.

Experimental Protocols

Protocol 1: AEC Pulse-Chase Labeling of RNA in Cultured Cells

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound (AEC)

-

Unlabeled cytidine

-

Unlabeled uridine

-

Phosphate-buffered saline (PBS), RNase-free

-

TRIzol reagent or other RNA extraction kit

Procedure:

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.

-

Pulse: a. Prepare the pulse medium by adding AEC to the complete culture medium to a final concentration of 50-200 µM. b. Aspirate the existing medium from the cells and wash once with pre-warmed PBS. c. Add the pulse medium to the cells and incubate for 1-4 hours under standard cell culture conditions.

-

Chase: a. Prepare the chase medium by adding unlabeled cytidine and uridine to the complete culture medium to a final concentration of 1-10 mM each. b. At the end of the pulse period, aspirate the pulse medium and wash the cells twice with pre-warmed PBS to remove any residual AEC. c. Add the chase medium to the cells. This is the 0-hour time point.

-

Time Course Collection: a. Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours). b. For each time point, wash the cells with ice-cold PBS and lyse them directly in the plate using TRIzol reagent or the lysis buffer from an RNA extraction kit. c. Proceed with total RNA isolation according to the manufacturer's protocol.

-

RNA Quantification and Storage: a. Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). b. Assess RNA integrity using a bioanalyzer or gel electrophoresis. c. Store the RNA at -80°C until ready for click chemistry.

Protocol 2: Biotinylation of AEC-Labeled RNA via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

AEC-labeled total RNA (from Protocol 1)

-

Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)